2-(Butan-2-YL)-4-chloropyrimidine
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Overview
Description
2-(Butan-2-YL)-4-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. The compound’s structure includes a pyrimidine ring substituted with a butan-2-yl group at the second position and a chlorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-YL)-4-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with butan-2-yl lithium or butan-2-yl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-YL)-4-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The butan-2-yl group can be oxidized to form corresponding ketones or alcohols, while reduction can lead to the formation of alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include ketones or alcohols.
Reduction: Products include alkanes.
Scientific Research Applications
2-(Butan-2-YL)-4-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-YL)-4-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The butan-2-yl group can influence the compound’s lipophilicity and membrane permeability, while the chlorine atom can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-YL)-4-methylpyrimidine
- 2-(Butan-2-YL)-4-fluoropyrimidine
- 2-(Butan-2-YL)-4-bromopyrimidine
Uniqueness
2-(Butan-2-YL)-4-chloropyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its methyl, fluoro, or bromo counterparts. The butan-2-yl group also imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological studies.
Biological Activity
2-(Butan-2-YL)-4-chloropyrimidine is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClN1, with a molecular weight of approximately 171.62 g/mol. The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The specific substituents include a butan-2-yl group at position 2 and a chlorine atom at position 4, which contribute to its unique chemical reactivity and potential biological activities.
Antimicrobial Activity
Research indicates that various pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In particular, the compound has been tested against several bacterial strains, showing promising results in inhibiting growth. For instance, related compounds have demonstrated inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of efficacy.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies on similar pyrimidine derivatives have shown that modifications can lead to increased potency against cancer cell lines. For example, derivatives that incorporate electron-donating groups have been associated with enhanced cytotoxic effects against various cancer types .
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. Compounds structurally related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results suggest that these compounds can effectively reduce COX-2 activity, providing a basis for further exploration in inflammatory disease models .
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives indicate that the biological activity is highly dependent on the nature of the substituents on the pyrimidine ring. The presence of halogens, such as chlorine in this compound, has been linked to increased binding affinity to biological targets. The butan-2-yl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability .
Compound | Structure Features | Notable Biological Activity |
---|---|---|
This compound | Butan-2-yl at position 2; Cl at position 4 | Antimicrobial, anticancer |
4-Chloro-6-methylpyrimidine | Methyl group at position 6 | Antimicrobial |
6-Chloro-4-pyrimidinecarboxylic acid | Chlorine at position 6 | Enzyme inhibition |
Case Studies
- Antimicrobial Study : A study involving the synthesis of various pyrimidine derivatives showed that compounds similar to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The IC50 values ranged from 0.5 to 10 µM depending on the structural modifications.
- Anticancer Efficacy : In vitro studies assessing the cytotoxic effects of various pyrimidine derivatives on cancer cell lines indicated that modifications leading to increased electron density on the ring structure enhanced anticancer activity. The most potent derivatives showed IC50 values below 5 µM against breast cancer cells .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
2-butan-2-yl-4-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHQIUSOCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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